![molecular formula C20H28N2O12 B606176 Bis-PEG4-NHS ester CAS No. 1314378-11-4](/img/structure/B606176.png)
Bis-PEG4-NHS ester
Overview
Description
Bis-PEG4-NHS ester is a PEG linker containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Molecular Structure Analysis
The molecular weight of Bis-PEG4-NHS ester is 488.44 . Its chemical formula is C20H28N2O12 . The SMILES representation is O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCC(ON2C(CCC2=O)=O)=O .Chemical Reactions Analysis
NHS ester-activated crosslinkers like Bis-PEG4-NHS ester react with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds . The reaction releases N-hydroxysuccinimide (NHS) .Physical And Chemical Properties Analysis
Bis-PEG4-NHS ester is a solid substance with a white to off-white color . It is soluble in DCM . The storage condition is -20°C .Scientific Research Applications
Protein Labeling
Bis-PEG4-NHS ester is commonly used in protein labeling. The NHS ester group can react with the primary amines (-NH2) of proteins, allowing for the attachment of the PEG4 linker . This can be useful in a variety of research applications, including the study of protein function and structure .
Oligonucleotide Modification
In addition to proteins, Bis-PEG4-NHS ester can also be used to modify amine-modified oligonucleotides . This can be particularly useful in the field of genetic research, where modifications to oligonucleotides can help in the study of gene function and regulation .
Increasing Solubility
The hydrophilic PEG spacer in Bis-PEG4-NHS ester increases solubility in aqueous media . This can be particularly beneficial in biological research, where maintaining the solubility of compounds is often crucial .
Crosslinking
Bis-PEG4-NHS ester can be used for crosslinking peptides and proteins . This can be useful in a variety of research applications, including the study of protein-protein interactions and the structure of protein complexes .
Drug Delivery
Bis-PEG4-NHS ester can be used in the development of drug delivery systems . The PEG linker can be used to attach drug molecules to carriers, potentially improving the efficiency and specificity of drug delivery .
Surface Modification
Bis-PEG4-NHS ester can be used for surface modification . This can be particularly useful in the field of materials science, where modifying the surface properties of materials can have a wide range of applications .
Biomedical Device Fabrication
Bis-PEG4-NHS ester can be used in the fabrication of biomedical devices . The PEG linker can be used to attach bioactive molecules to the surface of devices, potentially improving their performance and biocompatibility .
Protection from Proteolysis
Bis-PEG4-NHS ester can be used to protect proteins from proteolysis . This can be particularly useful in biological research, where maintaining the integrity of proteins is often crucial .
Mechanism of Action
Target of Action
The primary targets of Bis-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are abundant in biological systems and play crucial roles in various biochemical processes.
Mode of Action
Bis-PEG4-NHS ester contains two NHS ester groups, which readily react with primary amines to form a stable amide bond . This reaction, known as acylation, is favored at near-neutral pH (7-9) and with concentrated protein solutions .
Biochemical Pathways
The reaction between Bis-PEG4-NHS ester and primary amines does not directly affect any specific biochemical pathways. Instead, it modifies the target molecules, potentially altering their properties and interactions. For instance, the hydrophilic polyethylene glycol (PEG) spacer in Bis-PEG4-NHS ester increases the solubility of the labeled molecules in aqueous media .
Pharmacokinetics
The hydrophilic peg spacer is known to increase the solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Bis-PEG4-NHS ester’s action is the labeling of primary amines in target molecules. This labeling can be used for various research purposes, such as tracking the distribution of the labeled molecules in biological systems . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the labeled molecule .
Safety and Hazards
In case of skin contact with Bis-PEG4-NHS ester, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O12/c23-15-1-2-16(24)21(15)33-19(27)5-7-29-9-11-31-13-14-32-12-10-30-8-6-20(28)34-22-17(25)3-4-18(22)26/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKLYYHZOLCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134949 | |
Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG4-NHS ester | |
CAS RN |
1314378-11-4 | |
Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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